molecular formula C22H25N3O5 B557669 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 201485-38-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

Cat. No.: B557669
CAS No.: 201485-38-3
M. Wt: 411.5 g/mol
InChI Key: VJZUCXPETVPQIB-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a ureido (-NHCONH2) functional group at the sixth carbon of its hexanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block to introduce hydrogen-bonding motifs or enhance solubility in polar solvents due to the hydrophilic ureido group . The Fmoc group provides temporary protection for the α-amino group during peptide elongation, enabling selective deprotection under mild basic conditions (e.g., piperidine). Its stereochemistry (R-configuration) is critical for maintaining chiral integrity in synthetic peptides. The molecular formula is reported as C21H24N4O4 with a molecular weight of 396.44 g/mol .

Properties

IUPAC Name

(2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUCXPETVPQIB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427178
Record name N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201485-38-3
Record name N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid, commonly referred to as Fmoc-Ahx-Urea, is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antitumor properties, antimicrobial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features a unique structure characterized by a fluorene moiety and functional groups such as ureas and amides. Its molecular formula is C26H32N4O6C_{26}H_{32}N_{4}O_{6}, with a molecular weight of 496.56 g/mol. The presence of the fluorene group contributes to its stability and interaction with biological targets.

PropertyValue
Molecular FormulaC26H32N4O6
Molecular Weight496.56 g/mol
Purity>96%
CAS Number159858-21-6

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. The compound may interact with cellular pathways involved in tumor growth, potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.

2. Antimicrobial Properties

The structural features of Fmoc-Ahx-Urea suggest potential antimicrobial efficacy against a range of pathogens. Preliminary studies indicate that it may exhibit activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action is likely related to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or other enzymes critical for tumor progression or pathogen survival. Such inhibition could lead to therapeutic applications in treating infections or cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the compound's effect on human cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity : Research conducted by AnaxLab demonstrated that Fmoc-Ahx-Urea showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
  • Enzyme Inhibition Studies : A recent publication highlighted the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. In vitro assays showed a reduction in MMP activity, suggesting potential use in preventing cancer spread .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other Fmoc-protected amino acids. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-...ureidohexanoic acid (201485-38-3) Ureido (-NHCONH2) C21H24N4O4 396.44 High polarity, hydrogen-bonding capability; used in peptide-based inhibitors or biomaterials.
(R)-2-...Z-aminohexanoic acid (110990-07-3) Benzyloxycarbonylamino (-NHCOOCH2C6H5) C29H30N2O6 502.56 Base-labile protection; common in SPPS for temporary amine masking.
(S)-2-...azidohexanoic acid (159610-89-6) Azido (-N3) C21H22N4O4 394.42 Bioorthogonal click chemistry (e.g., CuAAC); conjugates with alkynes.
(S)-2-...difluorohexanoic acid (N/A) Difluoro, Z-amino C28H28F2N2O6 ~550.54 Conformational rigidity via C-F bonds; stabilizes peptide secondary structures.
Fmoc-tranexamic acid (N/A) Cyclohexane-1-carboxylic acid C23H25NO4 391.45 Antifibrinolytic activity; used in tranexamic acid derivatives.
(S)-2-...triazinylhexanoic acid (N/A) Triazinylamino (-NH-C3N3(CH3)2) C23H25N7O4 487.50 DNA triplex assembly; supramolecular recognition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.